1-[(2,6-Dimethyloxan-4-yl)amino]-2-methylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,6-Dimethyloxan-4-yl)amino]-2-methylpropan-2-ol is a chemical compound with the molecular formula C₁₁H₂₃NO₂ and a molecular weight of 201.31 g/mol . This compound is used primarily for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,6-Dimethyloxan-4-yl)amino]-2-methylpropan-2-ol involves multiple steps, typically starting with the preparation of the oxan-4-ylamine derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scale-up process would require optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2,6-Dimethyloxan-4-yl)amino]-2-methylpropan-2-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxan-4-yl ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted oxan-4-yl derivatives.
Scientific Research Applications
1-[(2,6-Dimethyloxan-4-yl)amino]-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,6-Dimethyloxan-4-yl)amino]-2-methylpropan-2-ol involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol hydrochloride: Similar structure but different functional groups.
1-[(2,6-Dimethyloxan-4-yl)amino]propan-2-ol: Similar backbone but different substituents
Uniqueness
1-[(2,6-Dimethyloxan-4-yl)amino]-2-methylpropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-[(2,6-Dimethyloxan-4-yl)amino]-2-methylpropan-2-ol, with the molecular formula C11H23NO2 and a molecular weight of 201.31 g/mol, is an organic compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a 2,6-dimethyloxan-4-yl group attached to an amino group and a tertiary alcohol. This configuration not only influences its chemical reactivity but also its interactions with biological systems.
Property | Value |
---|---|
Molecular Formula | C11H23NO2 |
Molecular Weight | 201.31 g/mol |
CAS Number | 1553528-07-6 |
Synthesis
The synthesis of this compound typically involves the reaction of 2,6-dimethyloxan-4-amine with an appropriate alkyl alcohol. The synthesis process requires controlled conditions and may utilize catalysts to optimize yield and purity. Quality control measures such as Nuclear Magnetic Resonance (NMR) and High Performance Liquid Chromatography (HPLC) are essential for verifying product purity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Enzyme Interaction :
The compound has been shown to interact with various enzymes, potentially influencing their activity. This interaction could modulate metabolic pathways critical for maintaining cellular homeostasis.
Receptor Binding :
Preliminary studies suggest that the compound may bind to specific receptors in the body, affecting signaling pathways that are vital for numerous physiological processes.
- Cell Cycle Modulation : Similar compounds have demonstrated the ability to induce apoptosis in cancer cell lines by arresting the cell cycle at specific phases. For example, a related study indicated that certain derivatives induce apoptosis in HepG2 cells by altering anti-apoptotic and pro-apoptotic protein levels, leading to mitochondrial dysfunction and caspase activation .
- Mitochondrial Pathway : Investigations into the mitochondrial pathways reveal that compounds with structural similarities can increase Bax expression while decreasing Bcl-2 levels, promoting apoptosis through mitochondrial pathways .
In Vitro Studies
A comprehensive study on related compounds has shown significant anti-tumor activity across various cancer cell lines. For instance:
Cell Line | Inhibition Rate (30 μM) | IC50 (μM) |
---|---|---|
A549 | 100.07% | 8.99 |
HepG2 | 99.98% | 6.92 |
DU145 | 99.93% | 7.89 |
MCF7 | 100.39% | 8.26 |
These findings highlight the potential of compounds similar to this compound in cancer therapy .
Properties
Molecular Formula |
C11H23NO2 |
---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
1-[(2,6-dimethyloxan-4-yl)amino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C11H23NO2/c1-8-5-10(6-9(2)14-8)12-7-11(3,4)13/h8-10,12-13H,5-7H2,1-4H3 |
InChI Key |
PSYDDOQQQPKNOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(O1)C)NCC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.